molecular formula C3H9NO3S B13481686 (2S)-1-hydroxypropane-2-sulfonamide

(2S)-1-hydroxypropane-2-sulfonamide

Cat. No.: B13481686
M. Wt: 139.18 g/mol
InChI Key: UZVBTOYEOSZCEQ-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-Hydroxypropane-2-sulfonamide is a chiral sulfonamide derivative of growing interest in medicinal chemistry and chemical biology research. Sulfonamides are a pivotal class of organic compounds, well-known for their wide spectrum of biological activities, which include antibacterial, diuretic, hypoglycemic, and anticonvulsant properties . The core sulfonamide functional group (R-SO₂NH₂) is a key pharmacophore in many therapeutic agents, and its incorporation into novel structures continues to be a fertile area of investigation . This particular compound features a stereogenic center at the 2-position, making it a valuable chiral building block for the synthesis of enantiomerically pure molecules. The presence of both a sulfonamide and a hydroxyl group on a short propane chain offers unique opportunities for exploring structure-activity relationships, mechanism of action, and for use as a precursor in synthetic chemistry. Researchers can utilize this compound to probe the role of stereochemistry in biological systems, to develop new enzyme inhibitors, or as a scaffold for constructing more complex chemical entities. Potential research applications span from investigating new antibacterial agents that target dihydropteroate synthase (DHPS) to exploring non-antibiotic activities such as carbonic anhydrase inhibition. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H9NO3S

Molecular Weight

139.18 g/mol

IUPAC Name

(2S)-1-hydroxypropane-2-sulfonamide

InChI

InChI=1S/C3H9NO3S/c1-3(2-5)8(4,6)7/h3,5H,2H2,1H3,(H2,4,6,7)/t3-/m0/s1

InChI Key

UZVBTOYEOSZCEQ-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](CO)S(=O)(=O)N

Canonical SMILES

CC(CO)S(=O)(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2s 1 Hydroxypropane 2 Sulfonamide and Its Structural Analogues

Enantioselective Synthesis Approaches and Stereochemical Control

The presence of a chiral center in (2S)-1-hydroxypropane-2-sulfonamide requires synthetic strategies that can establish the desired stereochemistry with high fidelity. Asymmetric catalysis and chiral pool synthesis represent two powerful and distinct approaches to achieve this goal.

Asymmetric catalysis has emerged as a highly efficient tool for the synthesis of chiral molecules, offering the potential for high enantioselectivity and catalytic turnover. For the synthesis of β-hydroxy sulfonamides, a notable method involves the asymmetric hydrogenation of β-keto sulfonates.

Ruthenium(II) complexes coordinated with the chiral ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) have proven to be effective catalysts for the enantioselective hydrogenation of sodium β-keto sulfonates. documentsdelivered.com This reaction, typically carried out in acidic methanol (B129727) under a hydrogen atmosphere, can yield the corresponding β-hydroxy sulfonates in high yields and with excellent enantiomeric excess (ee). documentsdelivered.com The predictability of the stereochemical outcome based on the chirality of the BINAP ligand makes this a robust method for accessing specific enantiomers.

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)YieldReference
(R)-BINAP/Ru(II)Sodium 2-oxopropane-1-sulfonateSodium (2R)-2-hydroxypropane-1-sulfonateUp to 97%Quantitative documentsdelivered.com
(S)-BINAP/Ru(II)Sodium 2-oxopropane-1-sulfonateSodium (2S)-2-hydroxypropane-1-sulfonateUp to 97%Quantitative documentsdelivered.com

Furthermore, organocatalysis offers a metal-free alternative for asymmetric synthesis. For instance, bifunctional organocatalysts incorporating squaramide and sulfonamide motifs have been successfully employed in asymmetric direct vinylogous aldol (B89426) reactions, demonstrating their potential for creating chiral hydroxylated structures. While not a direct synthesis of the target sulfonamide, this methodology highlights the potential of hydrogen-bonding organocatalysts in controlling stereochemistry in reactions forming C-C bonds adjacent to hydroxyl groups.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to build more complex chiral molecules. This strategy leverages the inherent chirality of the starting material, avoiding the need for an asymmetric induction step. For the synthesis of this compound, a plausible chiral pool approach would start from a small, chiral building block such as (S)-alanine or (S)-lactic acid.

A hypothetical synthetic route commencing from (S)-alanine could involve the diazotization of the amino group to yield (S)-2-hydroxypropanoic acid (S-lactic acid), with retention of configuration. Subsequent reduction of the carboxylic acid to the corresponding primary alcohol would afford (S)-propane-1,2-diol. The primary alcohol could then be selectively protected, followed by activation of the secondary hydroxyl group (e.g., as a mesylate or tosylate). Nucleophilic displacement with a sulfonamide anion or a protected sulfonamide equivalent would then install the sulfonamide moiety, leading to the target compound after deprotection. The key challenge in this approach lies in the regioselective functionalization of the diol and the stereochemical integrity of the chiral center throughout the reaction sequence.

Diverse Chemical Reaction Pathways for Sulfonamide Moiety Construction

The formation of the sulfonamide group is a cornerstone of these synthetic strategies. Various methods, from classical nucleophilic substitution to modern metal-catalyzed and electrochemical reactions, offer a range of options with distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

The reaction between a primary or secondary amine and a sulfonyl chloride is the most traditional and widely used method for the formation of sulfonamides. acs.org This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

While effective, this method has limitations. The requisite sulfonyl chlorides are often prepared under harsh conditions using reagents like thionyl chloride or phosphorus oxychloride, which may not be compatible with sensitive functional groups. rsc.org Moreover, the stability of sulfonyl chlorides can be a concern. acs.org

A recent advancement that circumvents the direct handling of unstable sulfonyl chlorides involves the activation of primary sulfonamides with pyrylium (B1242799) salts, such as Pyry-BF4, to generate the corresponding sulfonyl chloride in situ. rsc.org This allows for the subsequent reaction with a nucleophile under milder conditions.

Modern transition-metal catalysis has provided milder and more efficient alternatives for the construction of C-N bonds, including the sulfonamide linkage. Iridium-catalyzed reductive sulfonamidation of amides offers a direct route to secondary sulfonamides. nih.gov This method utilizes an iridium catalyst and a silane (B1218182) reducing agent to couple amides with sulfonamides. A significant advantage of this protocol is its applicability to aliphatic sulfonamides. researchgate.net

Nickel-catalyzed cross-coupling reactions have also been developed for the formation of N-aryl sulfonamides from aryl halides and sulfonamides. nih.govnih.gov These methods often employ specialized ligands to facilitate the catalytic cycle and can proceed under relatively mild conditions. While primarily demonstrated for aryl systems, the ongoing development in nickel catalysis may extend its utility to aliphatic substrates.

Metal CatalystReaction TypeSubstratesKey FeaturesReference
IridiumReductive SulfonamidationAmides, SulfonamidesApplicable to aliphatic sulfonamides, mild conditions. nih.gov
NickelCross-CouplingAryl Halides, SulfonamidesBroad substrate scope for N-aryl sulfonamides. nih.govnih.gov
PalladiumAtroposelective HydroaminationAllenes, SulfonamidesSynthesis of axially chiral sulfonamides. nih.gov

Electrochemical synthesis is gaining prominence as a green and sustainable alternative to traditional chemical methods. The electrochemical oxidative coupling of thiols and amines provides a direct route to sulfonamides. researchgate.netacs.org This method avoids the use of pre-functionalized and often toxic reagents like sulfonyl chlorides. The reaction is driven by electricity, and hydrogen is the only byproduct. acs.org Notably, this method has been successfully applied to the functionalization of amino acids, including serine, which contains a β-hydroxy group, without causing racemization of the chiral center. acs.org This demonstrates the potential of electrochemical methods for the synthesis of chiral, functionalized sulfonamides like this compound.

Another electrochemical approach involves the direct dehydrogenative synthesis of sulfonamides from (hetero)arenes, sulfur dioxide, and amines. nih.gov This highly convergent method utilizes an amidosulfinate intermediate that also acts as the supporting electrolyte.

Synthetic Routes to Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound would likely commence from the parent molecule or a suitable precursor. The primary sulfonamide group and the hydroxyl group are key sites for chemical modification, allowing for the introduction of diverse structural motifs to modulate the compound's properties.

The incorporation of heterocyclic moieties into sulfonamide structures is a widely employed strategy in medicinal chemistry to enhance biological activity and pharmacokinetic profiles. For this compound, this could be achieved by reacting the sulfonamide nitrogen with a reactive heterocyclic compound or by constructing a heterocyclic ring using the sulfonamide as a key building block.

One common approach involves the reaction of a primary sulfonamide with a suitable heterocyclic electrophile. For instance, N-heterocyclic sulfonamides can be synthesized by reacting the sulfonamide with a heterocyclic compound containing a leaving group, often in the presence of a base. A variety of heterocyclic systems, such as pyrimidines, thiazoles, and oxazoles, have been successfully conjugated with sulfonamides to yield compounds with diverse biological activities. nih.govmdpi.com

Another strategy involves the construction of the heterocyclic ring itself, where the sulfonamide nitrogen acts as a nucleophile. For example, a reaction between a sulfonamide and a bifunctional reagent can lead to the formation of a new heterocyclic ring system. This approach allows for the creation of novel heterocyclic sulfonamide scaffolds. A notable example is the synthesis of 1,2,4-benzothiadiazine 1,1-dioxides, which are formed through intramolecular cyclization. mdpi.com

The following table illustrates representative methods for the synthesis of heterocyclic sulfonamide conjugates, which could be adapted for the derivatization of this compound.

Reaction Type Reactants Product Type Key Features Reference
N-HeterocyclizationSulfonamide, Heterocyclic ElectrophileN-Heterocyclic SulfonamideVersatile method for introducing various heterocycles. nih.gov
Ring ConstructionSulfonamide, Bifunctional ReagentFused Heterocyclic SulfonamideCreates novel heterocyclic systems with the sulfonamide incorporated into the ring. mdpi.com
Condensation and HeterocyclizationSulfonamide, Aldehyde, Barbituric AcidQuinoline-Substituted SulfonamideA multi-step process leading to complex heterocyclic structures. mdpi.com

This table presents general methodologies for the synthesis of heterocyclic sulfonamide conjugates.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating portions of all starting materials. These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.

While specific MCRs involving this compound have not been reported, several powerful MCRs for the synthesis of sulfonamides are well-established and could potentially be adapted. A prominent example is the direct copper-catalyzed three-component synthesis of sulfonamides from (hetero)aryl boronic acids, amines, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). nih.gov This method allows for significant variation in both the amine and boronic acid components, offering a flexible route to a wide array of sulfonamides.

Another approach involves the use of zwitterions generated from dimethyl acetylenedicarboxylate, which can react with an aryl sulfonamide and an isocyanide in a three-component reaction to produce sulfonamide-conjugated ketenimines. rsc.org These products can serve as valuable intermediates for further synthetic transformations.

The table below summarizes key multi-component reactions for sulfonamide synthesis that could be explored for the preparation of derivatives of this compound.

Reaction Name/Type Components Catalyst/Reagent Product Type Reference
Copper-Catalyzed Three-Component Synthesis(Hetero)aryl boronic acid, Amine, Sulfur dioxide surrogate (DABSO)Cu(II) catalystAryl/Heteroaryl Sulfonamide nih.gov
Ketenimine SynthesisDimethyl acetylenedicarboxylate, Aryl sulfonamide, IsocyanideNoneSulfonamide-Conjugated Ketenimine rsc.org
Palladium-Catalyzed Three-Component SynthesisSulfonamide, Paraformaldehyde, Arylboronic acidPalladium catalystArylmethylsulfonamide organic-chemistry.org

This table presents general methodologies for the multi-component synthesis of sulfonamides.

Principles of Green Chemistry in Sulfonamide Synthesis Protocols

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceuticals, including sulfonamides, to create more sustainable and environmentally friendly manufacturing processes.

Key green chemistry strategies applicable to the synthesis of this compound and its derivatives include:

Use of Greener Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Facile and environmentally benign methods for sulfonamide synthesis have been developed using water as the solvent, often under dynamic pH control, which simplifies product isolation to simple filtration after acidification. rsc.org An iodine-mediated approach for sulfonamide synthesis has also been successfully carried out in an aqueous medium at room temperature. rsc.org

Catalysis: The use of catalysts, particularly those that are reusable and operate under mild conditions, is a cornerstone of green chemistry. For instance, a magnetite-immobilized nano-ruthenium catalyst has been developed for the direct coupling of sulfonamides and alcohols, producing only water as a byproduct. The magnetic nature of the catalyst allows for easy separation and recycling. acs.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a key goal. Multi-component reactions inherently exhibit high atom economy. nih.govrsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Many modern sulfonamide syntheses are designed to proceed under mild conditions. rsc.orgrsc.org

The following table highlights some green chemistry approaches for sulfonamide synthesis.

Green Chemistry Principle Methodology Key Advantages Reference
Use of Greener SolventsSynthesis in aqueous mediaNon-toxic, non-flammable solvent; simplified workup. rsc.org, rsc.org
CatalysisNano-Ru/Fe3O4 catalyzed coupling of sulfonamides and alcoholsHigh selectivity, reusable magnetic catalyst, water as the only byproduct. acs.org
Energy EfficiencyI2-mediated synthesis at room temperatureMild reaction conditions, reduces energy consumption. rsc.org

This table presents general green chemistry methodologies for the synthesis of sulfonamides.

Comprehensive Spectroscopic and Analytical Characterization of 2s 1 Hydroxypropane 2 Sulfonamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. For (2S)-1-hydroxypropane-2-sulfonamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The methyl protons (CH₃) would appear as a doublet, coupled to the adjacent methine proton. The methylene (B1212753) protons (CH₂) next to the hydroxyl group would likely show diastereotopic splitting, appearing as two separate multiplets due to the adjacent chiral center. The methine proton (CH) would be a multiplet due to coupling with the methyl and methylene protons. The protons of the sulfonamide (SO₂NH₂) and hydroxyl (OH) groups would appear as broad singlets, and their chemical shifts could be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. We would anticipate four distinct signals corresponding to the methyl carbon, the methine carbon, the methylene carbon, and the carbon of the sulfonamide group is not directly attached to a carbon. The chemical shifts of these carbons are influenced by their local electronic environment.

¹H NMR (Predicted)
Proton Predicted Chemical Shift (ppm)
CH₃~1.2 (d)
CH~3.8 (m)
CH₂~3.6 (m), ~3.5 (m)
NH₂variable (br s)
OHvariable (br s)
¹³C NMR (Predicted)
Carbon Predicted Chemical Shift (ppm)
CH₃~18
CH~55
CH₂~65

Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., HMQC, HMBC, COSY)

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecule, several 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks would be observed between the methine proton and the methyl protons, as well as between the methine proton and the methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded protons and carbons. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound (C₃H₉NO₃S), the expected exact mass can be calculated with high accuracy.

HRMS Data
Parameter Value
Molecular FormulaC₃H₉NO₃S
Exact Mass (Calculated)139.0303
Monoisotopic Mass139.0303

Data obtained from PubChem. nih.govnih.gov

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides valuable structural information. Common fragmentation patterns for sulfonamides involve cleavage of the C-S and S-N bonds. For this compound, characteristic fragments would likely include the loss of the SO₂NH₂ group and fragments arising from the propanol (B110389) backbone.

Vibrational Spectroscopy Applications: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and confirm the presence of specific functional groups.

For this compound, the IR spectrum is expected to show characteristic absorption bands:

IR Spectroscopy (Predicted)
Functional Group Predicted Wavenumber (cm⁻¹)
O-H stretch (alcohol)3500-3200 (broad)
N-H stretch (sulfonamide)3400-3200
C-H stretch (alkane)3000-2850
S=O stretch (sulfonamide)1350-1300 and 1160-1120
S-N stretch950-900
C-O stretch1100-1000

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the sulfonyl group and the carbon backbone, which are often weak in the IR spectrum.

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing

Chiral Chromatography (e.g., HPLC on Chiral Stationary Phases) for Enantiomeric Purity Assessment

Given that this compound is a chiral compound, it is crucial to determine its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose. The principle behind this technique is the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times.

Computational Chemistry and Theoretical Investigations of 2s 1 Hydroxypropane 2 Sulfonamide Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons.

Density Functional Theory (DFT) is a robust method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govcore.ac.uk This process involves calculating the molecule's potential energy at various conformations to find the lowest energy state. For (2S)-1-hydroxypropane-2-sulfonamide, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would predict key structural parameters.

Table 1: Representative Predicted Geometric Parameters for this compound This table presents theoretically plausible data based on DFT studies of analogous sulfonamides and hydroxy-substituted compounds. The values are illustrative of what would be expected from a B3LYP/6-311G(d,p) calculation.

ParameterBond/AnglePredicted ValueSignificance
Bond LengthS=O~1.45 ÅTypical double bond character.
Bond LengthS-N~1.65 ÅSingle bond with some delocalization.
Bond LengthS-C~1.78 ÅStandard sulfur-carbon single bond.
Bond AngleO=S=O~120°Reflects the sp²-like character of the oxygens.
Dihedral AngleH-O-C-CVariesDefines the orientation of the hydroxyl group.
Dihedral AngleN-S-C-CVariesDetermines the overall molecular conformation.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For a sulfonamide derivative, the HOMO is typically localized on the sulfonamide nitrogen and the sulfonyl oxygen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed across the S=O bonds. The presence of a hydroxyl group can also influence the orbital energies. Various reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify the molecule's behavior. researchgate.net

Table 2: Predicted Electronic Properties and Reactivity Descriptors This table contains representative theoretical values based on DFT calculations for similar sulfonamides. These values help in predicting the chemical behavior and stability of the molecule.

DescriptorSymbolFormulaPredicted Value (eV)Interpretation
HOMO EnergyE(HOMO)-~ -7.5 eVEnergy of the highest occupied molecular orbital.
LUMO EnergyE(LUMO)-~ -0.5 eVEnergy of the lowest unoccupied molecular orbital.
Energy GapΔEE(LUMO) - E(HOMO)~ 7.0 eVIndicates high kinetic stability. researchgate.net
Ionization PotentialI-E(HOMO)~ 7.5 eVEnergy required to remove an electron.
Electron AffinityA-E(LUMO)~ 0.5 eVEnergy released when an electron is added.
Electronegativityχ(I + A) / 2~ 4.0 eVOverall ability to attract electrons.
Chemical Hardnessη(I - A) / 2~ 3.5 eVResistance to change in electron distribution.
Electrophilicity Indexωχ² / (2η)~ 2.29 eVA measure of electrophilic character.

Molecular Dynamics (MD) Simulations and Conformational Landscape Exploration

While DFT calculates static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time at a given temperature. MD simulations are essential for exploring the full range of accessible shapes, or the conformational landscape, of a flexible molecule like this compound.

By simulating the movements of atoms over nanoseconds, MD can reveal the relative populations of different conformers, the barriers to rotation around single bonds (e.g., C-C, C-S, and S-N), and the stability of intramolecular hydrogen bonds in a solvated environment. This is particularly important for understanding how the molecule might adapt its shape upon binding to a biological target.

Molecular Docking Studies and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to the active site of a larger molecule, typically a protein or enzyme. rjb.ro This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. sciepub.com

Sulfonamides are a well-known class of enzyme inhibitors, famously targeting carbonic anhydrases and various proteases. mdpi.comnih.gov In a docking study, the 3D structure of this compound would be placed into the binding site of a target protein (e.g., carbonic anhydrase II) to find the most favorable binding orientation, scored based on intermolecular forces.

For carbonic anhydrase, the sulfonamide group is known to coordinate directly with a zinc ion (Zn²⁺) in the active site. The docking simulation would likely predict a binding mode where the sulfonamide nitrogen, after deprotonation, forms a strong coordinate bond with this zinc ion. The rest of the molecule would then orient itself to maximize favorable interactions with surrounding amino acid residues.

The specific interactions between the ligand and protein are what stabilize the bound complex. Docking software can identify and quantify these interactions. For this compound, the key functional groups would be expected to form a network of interactions.

Sulfonamide Group : Besides coordinating with the active site zinc ion, the sulfonyl oxygens and the N-H group are potent hydrogen bond acceptors and donors, respectively. mdpi.com They would likely form hydrogen bonds with polar or charged residues like Threonine, Histidine, or Glutamine.

Hydroxyl Group : The -OH group is also a key player, capable of both donating and accepting hydrogen bonds, further anchoring the ligand within the active site.

Propyl Backbone : The nonpolar hydrocarbon backbone can form van der Waals interactions with hydrophobic residues such as Valine, Leucine, or Isoleucine.

Table 3: Plausible Ligand-Protein Interactions for this compound in a Carbonic Anhydrase Active Site This table summarizes the types of interactions that would be predicted by a molecular docking study, based on the known binding modes of other sulfonamide inhibitors.

Ligand Functional GroupType of InteractionPotential Interacting Protein Residue(s)
Sulfonamide (-SO₂NH⁻)Metal CoordinationZinc (Zn²⁺) ion
Sulfonamide (-SO₂)Hydrogen Bond AcceptorThr199, His64
Sulfonamide (-NH⁻)Hydrogen Bond AcceptorBackbone NH of Thr199
Hydroxyl (-OH)Hydrogen Bond Donor/AcceptorGln92, Ser65
Propyl Chain (-CH₂CHCH₃)van der Waals / HydrophobicVal121, Val143, Leu198

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and QSPR modeling are computational techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) models are crucial in drug discovery for predicting the biological activity of novel compounds. For sulfonamide derivatives, QSAR studies have been successfully employed to model a range of pharmacological activities, including antibacterial, anticancer, and enzyme inhibitory effects. nih.gov

The development of a robust QSAR model involves calculating molecular descriptors, which quantify various aspects of a molecule's structure, and then using statistical methods like multiple linear regression (MLR) to correlate these descriptors with observed biological activity. nih.govnih.gov For instance, a study on sulfonamide derivatives as carbonic anhydrase II (CA-II) inhibitors utilized descriptors derived from Density Functional Theory (DFT) calculations, such as total energy, entropy, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The resulting model demonstrated good statistical fit and predictive power, indicating that the inhibition of CA-II is influenced by the energy, entropy, polarity, and reactivity of the sulfonamide compounds. nih.gov

Similarly, QSAR models for the anticancer activity of sulfur-containing compounds, including sulfonamides, have identified key molecular properties. nih.gov These studies revealed that descriptors related to mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient are essential predictors for anticancer activity. nih.gov The statistical quality of these models is often high, with squared correlation coefficients (R²) and cross-validated correlation coefficients (R²cv) indicating reliability and predictive performance. nih.govnih.gov Such models provide valuable insights into the structure-activity relationships, guiding the rational design of new, more potent therapeutic agents. nih.gov

Table 1: Examples of QSAR Models for Sulfonamide Derivatives

Biological Activity Key Molecular Descriptors Statistical Significance (Example) Reference
Carbonic Anhydrase (CA-II) Inhibition Energy, Entropy, Polarity, Reactivity Indexes R² = 0.943, R²cv = 0.855 nih.gov
Anticancer Activity (Various Cell Lines) Mass, Polarizability, Electronegativity, van der Waals Volume, logP R²tr = 0.83-0.96, R²cv = 0.76-0.93 nih.gov

This table is for illustrative purposes and summarizes findings from different studies. R², R²cv, R²tr refer to the coefficient of determination, cross-validated R², and training set R², respectively.

The biological and chemical behavior of sulfonamides is governed by a range of physicochemical parameters. Theoretical investigations allow for a systematic analysis of how these parameters influence molecular properties. Key parameters include lipophilicity, electronic properties, and steric factors.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Computational methods are widely used to predict these values, providing insights before a compound is even synthesized. nih.gov For sulfonamides, studies have shown that lipophilicity, along with properties like polarizability and molecular mass, is a key predictor of anticancer activity. nih.gov

Electronic properties, such as the distribution of electrons within the molecule, are fundamental to its reactivity and interactions. The energies of frontier molecular orbitals, HOMO and LUMO, are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net DFT calculations have shown that these electronic descriptors are significant in modeling the carbonic anhydrase inhibitory activity of sulfonamides. nih.govresearchgate.net

Table 2: Influence of Physicochemical Parameters on Sulfonamide Behavior

Physicochemical Parameter Influence on Molecular Behavior Relevant Research Area Reference
Lipophilicity (logP/logD) Affects absorption, distribution, metabolism, excretion (ADME), and biological activity. QSAR/QSPR, Drug Design nih.govnih.gov
Electronic Properties (HOMO/LUMO, Dipole Moment) Governs molecular reactivity, intermolecular interactions, and enzyme inhibition. QSAR, Mechanistic Studies nih.govresearchgate.net
Molecular Size/Steric Factors Influences binding to target enzymes and receptors; can cause steric hindrance. Structure-Activity Relationship (SAR) youtube.com

Theoretical Mechanistic Studies of Reactions Involving Sulfonamides

Theoretical chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. For sulfonamides, these studies have shed light on catalytic cycles and the fundamental processes of proton transfer.

Understanding the transition states of a reaction is key to understanding its kinetics and mechanism. Computational methods can model the geometry and energy of these high-energy structures, providing insights that are often difficult to obtain experimentally.

One area of focus has been the metal-catalyzed synthesis of N-aryl sulfonamides, which are important structural motifs in pharmaceuticals. princeton.edu For example, mechanistic studies on a nickel-catalyzed C-N bond formation between sulfonamides and aryl halides suggest a dual catalysis process involving an iridium photocatalyst. princeton.edu The proposed mechanism involves the oxidative addition of the aryl halide to a Ni(0) complex, ligand exchange with the sulfonamide, and deprotonation to form a Ni(II)-aryl amido complex. A crucial step is the triplet-triplet energy transfer from the photoexcited iridium catalyst to the nickel complex. This generates a triplet excited Ni(II) species that readily undergoes reductive elimination to form the C-N bond and regenerate the Ni(0) catalyst. princeton.edu

In another context, the sulfonimidamide functional group has been explored as a novel tetrahedral transition state analog for aspartic acid and metalloproteases. nih.gov These theoretical and experimental studies help in designing potent enzyme inhibitors by mimicking the geometry of the reaction's transition state. nih.gov

The acidity of the sulfonamide N-H group, quantified by its pKa value, is a critical parameter that influences the molecule's solubility, transport across biological membranes, and binding to its target. rsc.orgnih.gov Accurate prediction of pKa values is therefore a significant goal of computational chemistry.

Recent studies have demonstrated that strongly correlated linear relationships exist between quantum chemically calculated equilibrium bond lengths within the sulfonamide group and their aqueous pKa values. rsc.orgchemrxiv.orgrsc.org This method offers a powerful alternative to traditional thermodynamic cycles for pKa prediction. rsc.orgmanchester.ac.uk Models have been developed for various classes of sulfonamides, including primary benzene (B151609) sulfonamides and N-phenyl substituted derivatives. rsc.orgmanchester.ac.uk For example, a model based on the S-N bond length (pKa = 92.95 * r(S-N) - 145.10) has been used to predict the pKa of drug molecules. chemrxiv.org These computational models have proven to be highly accurate, in some cases identifying inaccuracies in previously reported experimental values for well-known drugs. rsc.orgrsc.orgmanchester.ac.uk

Theoretical studies have also investigated the dynamics of proton transfer. In systems like Nafion®, which contains sulfonic acid groups, Born-Oppenheimer Molecular Dynamics (BOMD) simulations have been used to study the proton transfer process at a molecular level. nih.gov These simulations reveal the vibrational frequencies associated with proton shuttling and structural diffusion, and show that the sulfonic acid group facilitates proton transfer by lowering the energy barrier for the process. nih.gov

Table 3: Predicted vs. Experimental pKa Values for Selected Sulfonamide Drugs

Compound Test Set Label Predicted pKa (AIBL-pKa) Experimental pKa Absolute Error Reference
Methyclothiazide TS1-1 8.87 9.20 0.33 chemrxiv.org
Chlorthalidone TS1-2 9.17 9.36 0.19 chemrxiv.org
Sulpiride TS1-3 9.77 9.98 0.21 chemrxiv.org
Celecoxib TS1-4 10.96 11.10 0.14 chemrxiv.org
Metolazone TS1-5 9.38 9.28 0.10 chemrxiv.org

The AIBL-pKa (Ab Initio Bond Length-pKa) method uses calculated bond lengths to predict acidity. Data from Caine et al. (2019).

Application of Chemometric Approaches in Sulfonamide Research

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. In sulfonamide research, these approaches are applied to understand complex datasets from QSAR studies and analytical experiments.

Principal Component Analysis (PCA) and Cluster Analysis are powerful chemometric tools for exploring relationships within large datasets. For example, in a study characterizing the lipophilicity of anticancer sulfonamide derivatives, PCA and cluster analysis were used to compare experimentally determined lipophilicity indices (from HPLC) with values obtained from various computational approaches. nih.gov This allows for the identification of similarities and dissimilarities between different methods and helps in selecting the most appropriate approach for lipophilicity prediction. nih.gov

Quantitative Structure-Retention Relationship (QSRR) modeling is another application of chemometrics. QSRR models correlate molecular descriptors with chromatographic retention times to predict the lipophilicity of compounds. nih.gov This can be used to understand how a sulfonamide's molecular properties influence its affinity for different stationary phases, including biomimetic ones that simulate biological membranes. nih.gov

Chemometric techniques are also integral to the validation of analytical methods used for determining sulfonamide residues in various matrices. nih.gov Parameters such as linearity, sensitivity, limit of detection (LOD), and limit of quantification (LOQ) are statistically evaluated to ensure the reliability of the analytical method. nih.gov Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) rely on these validated methods for the accurate quantification of sulfonamides in food products or environmental samples. nih.govresearchgate.net

Table 4: Applications of Chemometrics in Sulfonamide Studies

Chemometric Technique Application Area Purpose Reference
Principal Component Analysis (PCA) Lipophilicity Studies To compare and analyze relationships between experimental and computationally derived lipophilicity data. nih.gov
Cluster Analysis Lipophilicity Studies To group sulfonamides based on the similarity of their lipophilicity profiles from different methods. nih.gov
Quantitative Structure-Retention Relationships (QSRR) Chromatography To model and predict the lipophilicity of sulfonamides based on their molecular structure and chromatographic behavior. nih.gov

Investigation of Biological and Enzymatic Activities of 2s 1 Hydroxypropane 2 Sulfonamide Derivatives Excluding Clinical Human Data

Carbonic Anhydrase (CA) Inhibition Profile and Mechanism of Action

The inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes, is a significant area of research for sulfonamide derivatives. These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications.

Inhibition Kinetics against Specific Human CA Isoforms (e.g., CA I, II, IX, XII)

While specific kinetic data for derivatives of (2S)-1-hydroxypropane-2-sulfonamide are not extensively documented in publicly available literature, research on broader classes of sulfonamide derivatives provides a framework for understanding their potential. Studies on various novel sulfonamide derivatives have demonstrated potent inhibitory activity against several human (h) CA isoforms. For instance, certain series of sulfonamides have shown inhibition constants (Kᵢ) in the nanomolar range against the cytosolic isoforms hCA I and hCA II. nih.govnih.gov Specifically, some sulfonamide derivatives have been found to be active against hCA I and II with Kᵢ values ranging from 2.62 to 136.54 nM and 5.74 to 210.58 nM, respectively. nih.gov

Furthermore, investigations into tumor-associated isoforms like hCA IX and hCA XII have revealed that certain sulfonamide-based compounds can act as potent inhibitors. For example, a series of indolylchalcones incorporating a benzenesulfonamide-1,2,3-triazole moiety showed Kᵢ values in the range of 10-41.9 nM against hCA XII. nih.gov The inhibitory potential of these compounds underscores the importance of the sulfonamide group in targeting the active site of carbonic anhydrases.

Molecular Basis of Isoform Selectivity and Binding Affinity

The selectivity of sulfonamide derivatives for different CA isoforms is a critical aspect of their therapeutic potential. Molecular docking studies have provided insights into the binding modes of these inhibitors. The primary interaction involves the sulfonamide group (–SO₂NH₂) coordinating with the zinc ion (Zn²⁺) in the enzyme's active site.

The binding affinity and selectivity are further influenced by the interactions between the inhibitor's scaffold and the amino acid residues lining the active site cavity. For instance, in hCA II, hydrogen bonds with residues such as Thr199 are crucial for stabilizing the inhibitor-enzyme complex. The specific chemical moieties attached to the sulfonamide core determine the interactions with the variable residues in the active sites of different isoforms, thereby governing the selectivity. While direct molecular modeling studies on this compound derivatives are scarce, the general principles of sulfonamide-CA interactions suggest that the hydroxyl group and the stereochemistry of the propane (B168953) backbone would play a significant role in defining their binding orientation and isoform specificity.

Cholinesterase (AChE and BChE) Inhibition Studies

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease.

Enzymatic Assays for Inhibitory Potency and Selectivity

Molecular Interactions and Binding Modes with Cholinesterase Enzymes

Molecular docking simulations have been employed to elucidate the binding mechanisms of sulfonamide derivatives within the active sites of AChE and BChE. The active site of cholinesterases features a catalytic triad (B1167595) and a peripheral anionic site. The inhibitory mechanism of sulfonamide derivatives can involve interactions with key amino acid residues in these sites.

For instance, docking studies of benzothiazolone derivatives with BChE have suggested the formation of hydrogen bonds and π-π stacking interactions with residues such as Ser287 and Trp82, respectively. nih.gov The specific structure of the inhibitor, including the nature and position of its substituents, dictates its binding mode and inhibitory potency. For derivatives of this compound, the hydroxyl group and the sulfonamide moiety would be expected to form key hydrogen bonds within the enzyme's active site, contributing to their inhibitory activity.

Antimicrobial Activity and Cellular Mechanisms

The antimicrobial properties of sulfonamides have been known for decades, and research continues to explore new derivatives with enhanced activity against a range of pathogens.

The primary mechanism of antibacterial action for many sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), these sulfonamides block the production of dihydrofolic acid, a precursor for DNA and RNA synthesis, thereby halting bacterial growth and replication.

Studies on hydroxylated metabolites of various sulfonamides have shown that they retain some antimicrobial activity against Escherichia coli, and this activity can be potentiated by trimethoprim. mdpi.com More recent work on thienopyrimidine-sulfonamide hybrids has demonstrated their ability to disrupt essential cellular processes in microorganisms, including targeting enzymes involved in DNA replication and cell wall synthesis. Some of these hybrids have shown activity against Staphylococcus aureus and Escherichia coli.

The antimicrobial activity of sulfonamide derivatives is often evaluated by determining the minimum inhibitory concentration (MIC). While specific MIC values for derivatives of this compound are not widely reported, the general principles of sulfonamide action suggest that modifications to the core structure could lead to potent antimicrobial agents. The stereochemistry and the presence of the hydroxyl group in this compound could influence its uptake and interaction with microbial targets.

Evaluation against Gram-Positive and Gram-Negative Bacterial Strains (in vitro models)

Sulfonamide derivatives have demonstrated a broad spectrum of antibacterial activity, proving effective against a variety of Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Their efficacy is routinely evaluated in vitro using methods like disk diffusion and broth dilution to determine parameters such as the minimum inhibitory concentration (MIC).

Studies have shown that sulfonamides are active against susceptible Gram-negative bacteria including Escherichia coli, Klebsiella species, and Salmonella species. nih.gov They are also effective against Gram-positive organisms like Staphylococcus aureus. nih.govresearchgate.net However, resistance is a known issue, and certain species, such as Pseudomonas aeruginosa and Serratia species, often show no inhibitory activity. nih.gov The table below summarizes the in vitro antibacterial activity of representative sulfonamide derivatives against various clinical strains.

Bacterial Strain Compound/Derivative Activity (MIC in µg/mL)
Proteus mirabilisSulfonamide Derivative 1a128
Pseudomonas aeruginosaSulfonamide Derivative 3b256
Escherichia coliSulfonamide Derivative 4a128
Staphylococcus aureusSulfonamide Derivative 1a128

This table presents a summary of findings from a study evaluating various sulfonamide derivatives against clinical bacterial strains, indicating a broad spectrum of activity. researchgate.net

Exploration of Membrane-Targeting and Pore-Forming Activities

While the primary mechanism of antibacterial action for sulfonamides is the inhibition of folate synthesis, the exploration of alternative mechanisms, such as direct interaction with the bacterial membrane, is an ongoing area of research. The uptake of sulfonamides into bacterial cells is understood to occur via diffusion of both neutral and ionic forms of the molecule across the cell membrane. nih.gov The concentration of the drug inside the bacterium is influenced by the pH gradient between the cytoplasm and the external environment. nih.gov However, current research has not extensively documented direct membrane-targeting or pore-forming activities as a primary mode of bactericidal or bacteriostatic action for the this compound class of derivatives, in contrast to well-known pore-forming toxins. nih.gov The main focus remains on their role as enzymatic inhibitors within the cytoplasm. wikipedia.org

Antineoplastic and Antiproliferative Activity in Cellular and in vitro Models

Beyond their antimicrobial properties, sulfonamide derivatives have emerged as a significant class of compounds with potent antineoplastic and antiproliferative activities, demonstrated in a variety of cellular and in vitro models.

Modulation of Cellular Pathways Leading to Apoptosis Induction and Cell Cycle Perturbation

A key feature of the anticancer activity of sulfonamide derivatives is their ability to trigger programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells.

Studies on novel sulfonamide derivatives have shown they can induce both intrinsic and extrinsic apoptotic pathways. For example, the derivative DFS16 was found to promote an inversion of the Bax/Bcl-2 ratio, which favors apoptosis, and lead to a loss of the mitochondrial membrane potential (ΔΨm). In K562 leukemia cells, DFS16 induced apoptosis through the activation of caspase-3, a key executioner caspase. In contrast, in Jurkat cells, it triggered a caspase-3 independent apoptotic pathway involving the release of Apoptosis-Inducing Factor (AIF).

Furthermore, these derivatives can interfere with cell cycle regulation. The same study showed that DFS16 caused cell cycle arrest at the G2/M phase in multiple myeloma cells. Similarly, a novel cyclopropylsulfonamide derivative, 5d, was also found to induce G2/M phase arrest in non-small cell lung cancer cells, ultimately leading to apoptosis by increasing levels of cleaved caspase-3.

Identification and Characterization of Molecular Targets (e.g., Bcl-2 Family Proteins, Histone Deacetylases, Metalloproteinases, Tubulin Polymerization)

The antiproliferative effects of this compound derivatives are underpinned by their interaction with specific molecular targets crucial for cancer cell survival and proliferation.

Bcl-2 Family Proteins: As mentioned, certain sulfonamide derivatives modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Another class of apoptosis inhibitors, 2-sulfonyl-pyrimidinyl derivatives, has been shown to directly counter the effects of pro-apoptotic Bcl-2 family members like Bim and tBid, highlighting the interaction with this critical cell death regulatory family.

Histone Deacetylases (HDACs): Sulfonamide derivatives are recognized as an important class of histone deacetylase inhibitors (HDACis). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of tumor suppressor genes. By inhibiting HDACs, these derivatives can induce histone hyperacetylation, reactivate gene expression, and lead to cell differentiation, cell cycle arrest, and apoptosis. Novel sulfonamide anilides have been shown to inhibit human HDAC enzymes, and their antiproliferative effects are directly linked to this activity.

Metalloproteinases (MMPs): Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process critical for tumor invasion and metastasis. Specific sulfonamide-based compounds, such as 2-naphthylsulfonamide substituted hydroxamates, have been developed as potent and selective inhibitors of MMP-13, an enzyme implicated in osteoarthritis but also relevant in cancer progression.

Tubulin Polymerization: The microtubule network is essential for mitosis, and its disruption is a validated anticancer strategy. Certain sulfonamide derivatives have been identified as tubulin polymerization inhibitors. They bind to tubulin, preventing its assembly into microtubules. This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. For instance, novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have shown potent inhibition of tubulin polymerization.

Assessment of Activity in Established Cancer Cell Lines (e.g., colon, lung, liver cancer)

The antiproliferative potential of this compound derivatives has been validated across a range of established human cancer cell lines in vitro. These studies provide crucial data on their efficacy and spectrum of activity. For example, novel sulfonamide anilides have demonstrated the ability to selectively inhibit the proliferation of various human cancer cells, and one such compound significantly reduced the growth of human colon tumor xenografts in animal models.

The table below provides a summary of the cytotoxic activity of various sulfonamide derivatives against several cancer cell lines.

Derivative Class Cell Line Cancer Type Activity (IC₅₀)
Pyrimido-quinoline benzene (B151609) sulfonamideH460LungDose-dependent activity observed
Pyrimido-quinoline benzene sulfonamideU251BrainDose-dependent activity observed
Pyrimido-quinoline benzene sulfonamideHepG2LiverDose-dependent activity observed
researchgate.net-Shogaol derivative 5jHCT116Colon9.65 µM
researchgate.net-Shogaol derivative 5jHeLaCervical8.09 µM
researchgate.net-Shogaol derivative 5jMCF-7Breast11.57 µM
Quinolinone sulfonamide D13HeLaCervical1.34 µM

This table compiles in vitro data from multiple studies, showcasing the antiproliferative effects of different sulfonamide derivatives against a panel of human cancer cell lines.

Other Noteworthy Enzymatic and Biological Interactions of this compound Derivatives

The this compound scaffold has been the subject of investigation for its potential role in various enzymatic and biological interactions beyond the more extensively studied areas. This section delves into the exploration of its derivatives in several other key therapeutic targets, including HIV protease, D-glutamic acid-adding enzyme, and urease, as well as their antioxidant and broader antiviral properties.

Inhibition of HIV Protease

The sulfonamide moiety is a well-established pharmacophore in the design of HIV protease inhibitors, with several clinically approved drugs incorporating this functional group. nih.gov The introduction of a this compound backbone in novel derivatives has been explored to optimize interactions within the enzyme's active site.

Research into novel isopropanolamine derivatives, which share a structural resemblance to this compound, has yielded compounds with significant inhibitory activity against HIV-1 protease. nih.gov These inhibitors were designed by combining structural motifs from existing drugs, nelfinavir (B1663628) and amprenavir. The stereochemistry of these compounds was confirmed through stereospecific synthesis, and their inhibitory potential was assessed in preliminary bioassays. nih.gov

A series of these derivatives exhibited moderate to significant inhibitory activities. nih.gov The most potent compound in one such study demonstrated an IC50 value of 0.02 µM, which is comparable to the established HIV protease inhibitor, amprenavir. nih.gov Docking studies of these compounds revealed that they bind to the HIV-1 protease in an extended conformation, allowing for effective alignment within the active site. nih.gov

To further elucidate the structure-activity relationship, Comparative Molecular Field Analysis (CoMFA) was employed. This computational technique helped to understand the specific steric and electrostatic contributions of different substituents to the binding affinity of these inhibitors with HIV-1 protease. The resulting CoMFA model showed strong predictive ability for this class of compounds, providing a valuable tool for the future design and optimization of inhibitors based on the this compound scaffold. nih.gov

Compound Derivative HIV-1 Protease IC50 (µM)
Isopropanolamine Derivative 1a0.02
Isopropanolamine Derivatives 1b-uModerate to Significant Inhibition

This table presents the inhibitory concentration (IC50) of a novel isopropanolamine derivative against HIV-1 protease, as reported in a preliminary bioassay. nih.gov

Activity Against D-Glutamic Acid-Adding Enzyme

The D-glutamic acid-adding enzyme (MurD) is a crucial component in the bacterial cell wall biosynthesis pathway, making it an attractive target for the development of novel antibacterial agents. While direct studies on this compound derivatives are not extensively reported, the broader class of sulfonamides has been investigated for MurD inhibition.

Naphthalene-N-sulfonyl-D-glutamic acid derivatives have served as a basis for the design of second-generation sulfonamide inhibitors of MurD. nih.gov These efforts focused on optimizing the activity by incorporating conformationally rigid analogues of D-glutamic acid. nih.gov The rationale behind this approach is that molecular rigidization can reduce the entropic penalty upon binding to the enzyme, potentially leading to enhanced binding affinities and inhibitory properties. nih.gov

The resulting compounds, which featured constrained D-glutamic acid mimetics, demonstrated significantly improved inhibitory activities against MurD compared to their more flexible parent compounds. nih.gov The binding modes of the most effective inhibitors were further investigated using high-resolution NMR spectroscopy and X-ray crystallography, providing detailed insights into their interaction with the enzyme's active site. nih.gov These findings underscore the potential of sulfonamide-based scaffolds in the development of MurD inhibitors, and by extension, suggest a plausible avenue for the future investigation of this compound derivatives in this context.

Urease Inhibition Studies

Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, and its inhibition is a valid strategy for the treatment of associated gastrointestinal diseases. The sulfonamide scaffold has been extensively utilized in the design of potent urease inhibitors. nih.gov

Recent research has focused on the design and synthesis of sulfonamide-1,2,3-triazole-acetamide derivatives as novel urease inhibitors. nih.govnih.gov In one study, a series of these compounds were synthesized and evaluated for their in vitro inhibitory activity against jack bean urease. All of the newly synthesized compounds displayed IC50 values below 4.53 µM, indicating they were more potent than the standard inhibitor, thiourea (B124793) (IC50 = 23.76 µM). nih.gov

The most potent compound identified in this series was a N-phenylacetamide derivative with a 2-methyl substituent, which exhibited an IC50 value of 0.12 µM, making it 198 times more potent than thiourea. nih.gov In silico docking studies suggested that this compound binds effectively to the active site of urease. nih.gov These promising results highlight the potential of incorporating the sulfonamide moiety into more complex heterocyclic systems to generate highly effective urease inhibitors.

Compound Derivative Urease IC50 (µM)
N-phenylacetamide derivative (2-methyl sub.)0.12
Sulfonamide-1,2,3-triazole-acetamide derivatives< 4.53
Thiourea (Standard)23.76

This table compares the urease inhibitory concentration (IC50) of novel sulfonamide-1,2,3-triazole-acetamide derivatives with the standard inhibitor, thiourea. nih.gov

Antioxidant Mechanisms and Radical Scavenging Activity

The investigation of sulfonamide derivatives has extended to their potential as antioxidant agents. A study on new 2-azetidinone derivatives bearing sulfonamide structures revealed significant antioxidant properties. mdpi.com The antioxidant potential of these synthesized compounds was evaluated using ferric reducing power, total antioxidant activity, and DPPH radical scavenging assays. mdpi.com

The results indicated that all the tested compounds demonstrated excellent antioxidant activity, which was superior to that of the parent sulfonamides, sulfadiazine (B1682646) and sulfisoxazole. mdpi.com Notably, some of the newly synthesized derivatives exhibited antioxidant activity comparable to that of ascorbic acid, a well-known antioxidant. mdpi.com The study also suggested that, in general, the N-(arylidene)hydrazinoacetyl sulfonamide derivatives were more active than their azetidinone analogues. mdpi.com This research provides a strong indication that the this compound scaffold could be a valuable template for developing new antioxidant compounds.

Compound Series Antioxidant Activity
N-(arylidene)hydrazinoacetyl sulfonamidesExcellent, some comparable to ascorbic acid
N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamidesGood to Excellent
Sulfadiazine (Parent sulfonamide)Moderate
Sulfisoxazole (Parent sulfonamide)Moderate

This table summarizes the antioxidant activity of new 2-azetidinone derivatives with sulfonamide structures as reported in a comparative study. mdpi.com

Antiviral Properties

Beyond their well-documented activity against HIV, sulfonamide derivatives have demonstrated a broad spectrum of antiviral properties against a range of other viruses. nih.govnih.govmdpi.com This has spurred research into the development of new sulfonamide-based compounds as broad-spectrum antiviral agents. nih.govmdpi.com

Reviews of recent research have highlighted the antiviral activity of sulfonamide derivatives against viruses such as coxsackievirus B, enteroviruses, encephalomyocarditis viruses, adenoviruses, and human parainfluenza viruses. nih.govmdpi.com The versatility of the sulfonamide scaffold allows for its incorporation into various molecular frameworks, including combination with N-containing heterocycles, to target different viral proteins and replication mechanisms. nih.govmdpi.com

The mechanisms of antiviral action for these sulfonamide derivatives are varied. For instance, some compounds inhibit viral replication by targeting viral enzymes, while others may interfere with viral entry into host cells. nih.gov The ability of some sulfonamides to target zinc finger viral proteins, leading to the ejection of zinc ions and subsequent inhibition of viral replication, is another promising antiviral strategy. nih.gov The wide range of viruses susceptible to sulfonamide-based inhibitors suggests that derivatives of this compound could be promising candidates for the development of novel antiviral therapies.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses in 2s 1 Hydroxypropane 2 Sulfonamide Research

Elucidation of Key Structural Features Dictating Biological Potency and Selectivity

The biological potency and selectivity of (2S)-1-hydroxypropane-2-sulfonamide are dictated by the specific arrangement and nature of its functional groups. The core structure consists of a propane (B168953) backbone, a hydroxyl group, a sulfonamide moiety, and a chiral center. Each of these features plays a crucial role in the molecule's interaction with its biological targets.

The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore in a multitude of clinically used drugs. nih.govnih.gov It is a key hydrogen bond donor and acceptor, enabling it to anchor the molecule within the active site of target enzymes. nih.gov In the context of γ-secretase modulation, a potential target for sulfonamides, the sulfonamide moiety is thought to interact with critical residues within the enzyme complex. nih.govresearchgate.net

The propane backbone provides the structural scaffold, and its conformation influences the spatial orientation of the key functional groups. The length and flexibility of this linker are critical for optimal positioning of the sulfonamide and hydroxyl groups for interaction with the target.

The Role of Stereochemistry (Chirality) in Molecular Recognition and Functional Outcome

The presence of a chiral center at the 2-position of the propane chain, designated as (2S), is of paramount importance for the biological activity of 1-hydroxypropane-2-sulfonamide (B2562295). Chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental in drug-receptor interactions, as biological targets such as enzymes and receptors are themselves chiral. researchgate.netnih.gov

The specific (2S)-configuration dictates a precise three-dimensional arrangement of the substituents around the chiral carbon. This stereochemistry is critical for the molecule to fit correctly into the binding pocket of its target enzyme. The differential activity between enantiomers (the (2S) and (2R) forms) is a well-documented phenomenon in pharmacology. benthamdirect.comqub.ac.uk For instance, in studies of other chiral sulfonamides, the R and S configurations have been shown to have different interactions with amino acid residues, such as HIS224 and ASN260, leading to variations in inhibitory activity. benthamdirect.comqub.ac.uk It is therefore highly probable that the (2S)-enantiomer of 1-hydroxypropane-2-sulfonamide exhibits a significantly different biological profile compared to its (2R)-counterpart due to a more favorable or specific interaction with its biological target.

Development of Pharmacophore Models for Rational Drug Design and Optimization

A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a response. For sulfonamide-based modulators, these models are invaluable tools for virtual screening and the rational design of new, more potent analogs.

While a specific pharmacophore model for this compound is not extensively documented in publicly available literature, models for related sulfonamide γ-secretase modulators have been developed. These models typically highlight the essential features for activity, which often include:

Hydrogen Bond Acceptors and Donors: The sulfonamide and hydroxyl groups are key contributors to these interactions.

Hydrophobic Regions: The propane backbone contributes to hydrophobic interactions within the binding pocket.

Specific Spatial Arrangements: The relative distances and angles between these features are critical for optimal binding.

By understanding the key pharmacophoric features, medicinal chemists can design new molecules that retain these essential characteristics while modifying other parts of the structure to improve properties such as potency, selectivity, and pharmacokinetic profiles.

Correlation of Molecular Descriptors with Biological Activity

Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between these descriptors and the biological activity of a series of compounds. benthamdirect.comqub.ac.ukmedwinpublishers.com

For this compound, key molecular descriptors that would likely correlate with its biological activity include:

Stereoelectronic Effects: These relate to the influence of the molecule's electronic properties and its three-dimensional shape on its reactivity and interactions. The electron-withdrawing nature of the sulfonamide group and the polar hydroxyl group significantly impact the electronic distribution of the molecule.

Steric Bulk: The size and shape of the molecule, particularly around the chiral center, are critical for fitting into the enzyme's active site. QSAR studies on other chiral sulfonamides have demonstrated that excessive steric bulk on the chiral carbon can hinder binding and reduce activity. benthamdirect.comqub.ac.uk

By analyzing these descriptors for a series of related compounds, researchers can build predictive models that guide the design of new molecules with enhanced activity.

Influence of Substituent Effects on Enzymatic Inhibition and Cellular Responses

The systematic modification of substituents on the core structure of this compound can provide profound insights into its SAR. The effects of these substitutions on enzymatic inhibition and subsequent cellular responses are a cornerstone of medicinal chemistry research.

For the hydroxypropane-2-sulfonamide scaffold, key areas for substitution would include:

The Sulfonamide Nitrogen: Substitution on the sulfonamide nitrogen can modulate the acidity of the N-H bond and introduce new interaction points. However, for many sulfonamide inhibitors, a free N-H is crucial for binding to the target.

The Propane Backbone: Introducing substituents on the propane chain can alter the molecule's conformation and steric profile.

The Hydroxyl Group: Modification or replacement of the hydroxyl group would directly impact the molecule's hydrogen bonding capacity and polarity.

Studies on related sulfonamide inhibitors have shown that even small changes in substituents can lead to significant differences in biological activity. For example, the addition of hydrogen bond acceptors at appropriate positions can enhance interaction with key residues and boost inhibitory potency. benthamdirect.com Conversely, the introduction of bulky groups can lead to steric clashes and a decrease in activity. qub.ac.uk Understanding these substituent effects is crucial for the optimization of this compound as a potential therapeutic agent.

Emerging Applications and Future Directions in 2s 1 Hydroxypropane 2 Sulfonamide Research

Application of Sulfonamide Scaffolds in Chemical Probes for Biological Pathway Elucidation

The sulfonamide group is a well-known pharmacophore and a key component in a variety of chemical probes used to study biological systems. nih.gov Chemical probes are small molecules designed to selectively interact with a specific biological target, such as an enzyme or receptor, thereby helping to elucidate its function in complex biological pathways.

The chirality of (2S)-1-hydroxypropane-2-sulfonamide is a particularly valuable feature for developing highly selective chemical probes. Enantiomers of a chiral molecule often exhibit different biological activities, and the use of an enantiomerically pure compound like this compound could lead to probes with enhanced specificity for their intended target. mdpi.com The hydroxyl group provides a convenient handle for attaching reporter groups, such as fluorophores or biotin (B1667282) tags, which are essential for visualizing and isolating the biological target.

Table 1: Representative Sulfonamide-Based Chemical Probes and Their Applications

Probe TypeTargetApplicationPotential Role for this compound
Enzyme Inhibitors Carbonic AnhydrasesElucidating roles in pH regulation, cancerDevelopment of isoform-selective inhibitors
Affinity-Based Probes SirtuinsStudying protein deacylation and agingSynthesis of chiral probes for specific sirtuin isoforms
Fluorescent Probes Various enzymesReal-time imaging of enzyme activity in cellsTagging with a fluorophore at the hydroxyl group

Future research could focus on synthesizing a library of probes based on the this compound scaffold to screen against various biological targets. The inherent chirality would be a key advantage in developing probes that can distinguish between closely related protein isoforms.

Integration of Sulfonamide Units into Advanced Polymeric and Material Science Constructs

Sulfonamide-containing polymers have garnered significant interest in materials science due to their unique properties, such as pH-sensitivity. google.com The acidity of the sulfonamide proton allows these polymers to undergo conformational or solubility changes in response to pH variations, making them suitable for applications like drug delivery systems, sensors, and "smart" hydrogels.

The this compound molecule is a promising candidate as a monomer for creating novel functional polymers. The primary hydroxyl group can be readily modified, for example, by esterification with acrylic acid or a similar polymerizable group, to yield a chiral sulfonamide monomer. The incorporation of this monomer into a polymer backbone would introduce both chirality and pH-responsiveness. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a modern technique that allows for the synthesis of well-defined polymer architectures containing primary sulfonamide groups. rsc.org

Table 2: Potential Properties of Polymers Derived from this compound

Polymer TypePotential PropertyPotential Application
Homopolymer pH-responsive, chiral recognitionChiral separation media, smart coatings
Co-polymer Tunable pH-sensitivity, biocompatibilitypH-triggered drug delivery, tissue engineering scaffolds
Hydrogel Swelling/deswelling in response to pHBiosensors, soft actuators

Research in this area would involve the synthesis and characterization of polymers based on this compound. The impact of the chiral center on the macroscopic properties of the resulting materials would be a particularly interesting avenue of investigation.

Biocatalytic Degradation and Environmental Remediation of Sulfonamide Micropollutants

The widespread use of sulfonamide antibiotics has led to their emergence as environmental micropollutants in soil and water. nih.gov While many aromatic sulfonamides are resistant to biodegradation, research has shown that certain microorganisms are capable of breaking them down. nih.govresearchgate.net The biodegradation of these compounds is a critical area of research for environmental remediation.

The structure of this compound, being a simple aliphatic sulfonamide, may render it more susceptible to biodegradation compared to its more complex aromatic counterparts. The presence of a hydroxyl group and the lack of a stable aromatic ring could provide additional sites for enzymatic attack by microorganisms. Studies on the biodegradation of aliphatic hydrocarbons and related compounds by various bacterial strains, such as Pseudomonas species, have been reported. nih.gov

Table 3: Common Biodegradation Pathways for Sulfonamides

PathwayDescriptionRelevance to this compound
Hydroxylation Introduction of a hydroxyl groupThe existing hydroxyl group may influence further oxidation.
Amide Bond Hydrolysis Cleavage of the sulfonamide S-N bondA primary degradation step for many sulfonamides.
Deamination Removal of an amino groupCould occur after initial breakdown of the molecule.
Ring Cleavage Opening of aromatic ringsNot directly applicable, but highlights microbial capabilities.

Future studies could investigate the microbial degradation of this compound using enrichment cultures from contaminated environments. Identifying the microorganisms and enzymatic pathways responsible for its degradation could provide insights into the environmental fate of simple sulfonamides and potentially lead to new bioremediation strategies.

Prospects for Rational Design of Novel this compound Analogues with Enhanced Academic Relevance

Rational design involves the iterative process of designing and synthesizing new molecules with specific desired properties based on an understanding of their structure-activity relationships. The simple and functionalized scaffold of this compound makes it an excellent starting point for the rational design of new analogues with tailored properties for academic research. For example, novel axially chiral amino sulfonamides have been developed as efficient organocatalysts. nih.gov

By systematically modifying the structure of this compound, researchers can probe the effects of different functional groups on properties such as enzyme binding, polymer characteristics, or catalytic activity. The chiral nature of the parent molecule is particularly advantageous for designing stereoselective catalysts or inhibitors.

Table 4: Potential Modifications of this compound for Rational Design

Modification SitePotential ChangeInvestigated Property
Hydroxyl Group Esterification, etherification, oxidationPolymerizability, biological activity, probe attachment
Sulfonamide Nitrogen Alkylation, arylationAcidity (pKa), catalytic activity, membrane permeability
Propane (B168953) Backbone Chain extension, introduction of branchingLipophilicity, conformational rigidity
Stereocenter Use of the (R)-enantiomer or racemic mixtureStereoselectivity in biological or catalytic processes

A systematic study involving the synthesis and evaluation of a library of this compound analogues would provide valuable data for developing quantitative structure-activity relationship (QSAR) models. These models could then be used to predict the properties of new, unsynthesized analogues, accelerating the discovery of molecules with enhanced academic or practical relevance.

Q & A

Q. How can researchers optimize the synthesis of (2S)-1-hydroxypropane-2-sulfonamide to ensure enantiomeric purity?

  • Methodological Answer : Chiral synthesis requires stereoselective catalysts or chiral auxiliaries. For example, asymmetric sulfonylation using enantiopure starting materials (e.g., (2S)-configured precursors) can enhance stereochemical fidelity. Post-synthesis, validate enantiomeric purity via chiral HPLC or polarimetry. The molecular weight (225.22 g/mol) and stereochemical identifiers (e.g., (2S) configuration) should align with structural data from building-block catalogs .

Q. What analytical techniques are critical for characterizing this compound in solution-phase studies?

  • Methodological Answer : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to confirm the sulfonamide group (-SO2_2NH2_2) and hydroxyl (-OH) positioning. IR spectroscopy can validate hydrogen-bonding interactions. For quantitative analysis, reverse-phase HPLC with UV detection at 210–230 nm (suitable for sulfonamides) is recommended. Reference spectral libraries for analogous sulfonamides (e.g., 2-fluoro-5-(pyrrolidin-1-yl)pyridine) to resolve overlapping signals .

Q. How should researchers handle stability challenges during storage of this compound?

  • Methodological Answer : Store under inert gas (N2_2 or Ar) at –20°C in amber vials to prevent photodegradation. Avoid exposure to oxidizers, as sulfonamides may decompose into toxic byproducts (e.g., SO2_2). Monitor stability via periodic LC-MS analysis. For long-term storage, lyophilization in a stabilizer matrix (e.g., trehalose) is advised, as per safety protocols for sulfonate derivatives .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved in enzyme inhibition assays?

  • Methodological Answer : Apply a multi-timepoint panel design (e.g., measurements at T1, T2, T3) to assess temporal effects, as seen in presenteeism studies . Control for variables like pH, temperature, and enzyme batch variability. Use structural equation modeling (SEM) to disentangle direct vs. mediated effects. For instance, if conflicting IC50_{50} values arise, test whether assay conditions (e.g., pre-incubation time) modulate compound-enzyme binding kinetics .

Q. What mechanistic insights can be gained from studying the interaction of this compound with biological targets using computational methods?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to sulfonamide-sensitive enzymes like carbonic anhydrase. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare results with structurally related compounds (e.g., 2-pyrrolidinecarboxamide derivatives) to identify pharmacophore requirements. Note discrepancies between in silico and in vitro data, and refine force-field parameters accordingly .

Q. How do environmental factors (e.g., pH, ionic strength) influence the aqueous solubility and reactivity of this compound?

  • Methodological Answer : Conduct solubility assays across a pH gradient (2–12) using shake-flask methods with UV quantification. Correlate results with pKa predictions (ACD/Labs Percepta) to identify ionizable groups. For reactivity, track sulfonamide hydrolysis via 1H^1H-NMR in deuterated buffers. Reference stability data from sodium sulfonate derivatives, which show pH-dependent decomposition trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.